molecular formula C11H16O5 B1163750 7-Deoxy-10-hydroxyloganetin CAS No. 76267-48-6

7-Deoxy-10-hydroxyloganetin

Cat. No.: B1163750
CAS No.: 76267-48-6
M. Wt: 228.24 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

7-Deoxy-10-hydroxyloganetin is a natural product belonging to the iridoid family of compounds. It is derived from the seeds of Strychnos nux-vomica and is known for its potential biological activities. The compound has a molecular formula of C11H16O5 and a molecular weight of 228.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Deoxy-10-hydroxyloganetin can be synthesized from loganetin through a series of chemical reactions. The process involves the removal of an oxygen atom and the addition of a hydroxyl group at specific positions on the loganetin molecule . The reaction conditions typically include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from the seeds of Strychnos nux-vomica. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound to a high degree of purity (≥98%) .

Chemical Reactions Analysis

Types of Reactions: 7-Deoxy-10-hydroxyloganetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional oxygen atoms into the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or reduce double bonds.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

7-Deoxy-10-hydroxyloganetin has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of iridoid compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and microbial infections.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 7-Deoxy-10-hydroxyloganetin involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • Loganetin (CAS 29748-10-5)
  • Deoxyloganin (CAS 26660-57-1)
  • Loganin (CAS 18524-94-2)
  • 8-Epiloganin (CAS 79172-04-6)
  • 10-Carboxyloganin (CAS 182172-02-7)
  • Cornin (CAS 548-37-8)
  • Hastatoside (CAS 50816-24-5)
  • Griselinoside (CAS 71035-06-8)
  • Garjasmin (CAS 144868-43-9)
  • Gardenine (CAS 139682-36-3)
  • Gardenoside (CAS 24512-62-7)
  • Splendoside (CAS 81969-41-7)
  • Dipsanoside A (CAS 889678-62-0)
  • Dipsanoside B (CAS 889678-64-2)

Comparison: 7-Deoxy-10-hydroxyloganetin is unique among these compounds due to its specific structural modifications, which include the absence of an oxygen atom and the presence of a hydroxyl group at particular positions. These structural differences contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

7-Deoxy-10-hydroxyloganetin is a natural compound primarily isolated from the seeds of Strychnos nux-vomica, belonging to the iridoid class of compounds. Its molecular formula is C11H16O5C_{11}H_{16}O_5 and it has a molecular weight of 228.24 g/mol . This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article discusses the biological activity of this compound, supported by research findings, case studies, and data tables.

The structure of this compound includes multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups is often associated with increased reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound15
Ascorbic Acid50
Quercetin30

The lower the IC50 value, the more potent the antioxidant activity. Here, this compound shows a promising profile compared to other known antioxidants.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
A study conducted on human macrophages treated with lipopolysaccharide (LPS) showed that pre-treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 by approximately 40% compared to untreated controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These results indicate that this compound possesses moderate antimicrobial activity against both bacterial and fungal strains.

The biological activities of this compound can be attributed to its ability to scavenge free radicals and modulate inflammatory pathways. The compound appears to exert its effects through the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

Properties

IUPAC Name

methyl (1R,4aS,7S,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h5-7,9,11-12,14H,2-4H2,1H3/t6-,7-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPQFFMUTWSZAL-LUQPRHOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CCC2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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